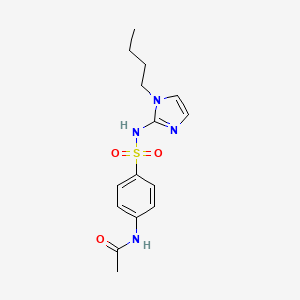![molecular formula C10H10N2OS B12939403 1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one CAS No. 90447-60-2](/img/structure/B12939403.png)
1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone is a compound that features both imidazole and thiophene rings Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms, while thiophene is a sulfur-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone typically involves the formation of the imidazole ring followed by its attachment to the thiophene ring. One common method involves the reaction of thiophene-2-carbaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule due to the presence of the imidazole ring, which is known for its biological activity.
Medicine: Imidazole-containing compounds are often explored for their antimicrobial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone is not well-documented. imidazole-containing compounds typically exert their effects by interacting with enzymes or receptors in biological systems. The imidazole ring can coordinate with metal ions in enzyme active sites, thereby inhibiting enzyme activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(1H-Imidazol-1-yl)ethyl)thiophene: Similar structure but with an ethyl linker instead of a methyl group.
2-(1H-Imidazol-1-yl)thiophene: Lacks the ethanone group.
1-(3-(1H-Imidazol-1-yl)propyl)thiophene: Contains a propyl linker instead of a methyl group.
Uniqueness
1-(3-((1H-Imidazol-1-yl)methyl)thiophen-2-yl)ethanone is unique due to the presence of both the imidazole and thiophene rings, as well as the ethanone group. This combination of functional groups provides the compound with a unique set of chemical and biological properties, making it a valuable molecule for research and development .
Eigenschaften
CAS-Nummer |
90447-60-2 |
|---|---|
Molekularformel |
C10H10N2OS |
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
1-[3-(imidazol-1-ylmethyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C10H10N2OS/c1-8(13)10-9(2-5-14-10)6-12-4-3-11-7-12/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
ACYWFSXCHFCUGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CS1)CN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


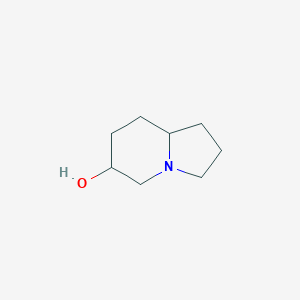
![N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide](/img/structure/B12939332.png)
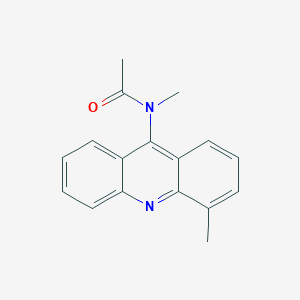
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B12939359.png)
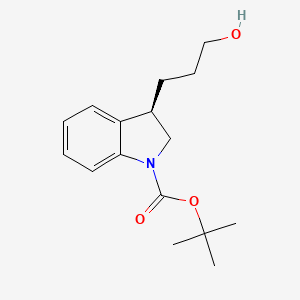
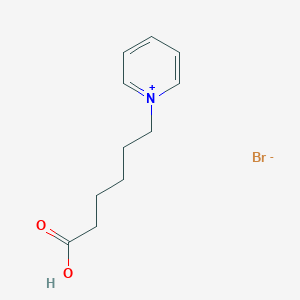

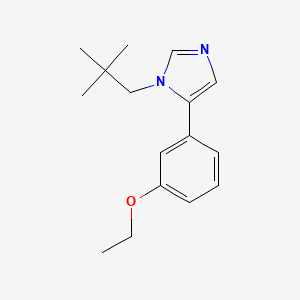
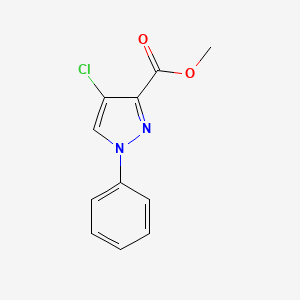
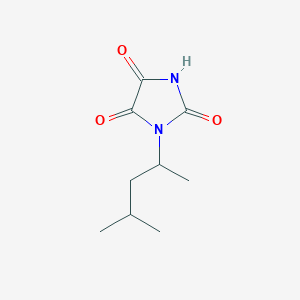
![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)
